molecular formula C21H27BrN4O3 B4046285 1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4046285
M. Wt: 463.4 g/mol
InChI Key: GYKNAOQSLYYSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1’-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4’-bipiperidine-4’-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Potential Applications in Medicinal Chemistry

  • Antiviral and Antineoplastic Agents : Compounds similar to "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" have been explored for their potential antiviral and antineoplastic activities. For instance, derivatives of pyrrolidine-carboxamide have shown promise as anti-HIV agents due to their ability to inhibit the HIV-1 reverse transcriptase enzyme (Tamazyan et al., 2007).

  • Antimicrobial Activities : Thio-substituted pyridine derivatives have demonstrated significant antimicrobial activities, suggesting that compounds with bromophenyl and pyrrolidinyl groups might also have applications in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

  • CCr5 Antagonists : Synthesis methodologies have been developed for compounds acting as CCR5 antagonists, indicating potential applications in treating conditions such as HIV infection. This showcases the versatility of similar compounds in therapeutic applications (Ikemoto et al., 2005).

Applications in Synthetic Chemistry

  • Scaffold for Heterocyclic Compounds : The synthesis of heterocyclic compounds, including pyridines and pyrrolidines, is a significant area of interest. These compounds serve as key scaffolds in pharmaceuticals, agrochemicals, and materials science. Research on multifunctionalized tetrahydropyridines and pyridines from tandem reactions has provided insights into novel synthetic routes, which could be applicable to synthesizing derivatives of "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" (Lei et al., 2013).

Potential Pharmacological Activity

  • Analogs with Pharmacological Interest : The synthesis of 1H-1-pyrrolylcarboxamides, which share a functional group similarity with the target compound, has been explored for potential pharmacological activities. These studies aim to identify new therapeutic agents, suggesting that "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" could also be investigated for similar activities (Bijev et al., 2003).

Properties

IUPAC Name

1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN4O3/c22-15-5-4-6-16(13-15)26-18(27)14-17(19(26)28)24-11-7-21(8-12-24,20(23)29)25-9-2-1-3-10-25/h4-6,13,17H,1-3,7-12,14H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKNAOQSLYYSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
Reactant of Route 3
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.